3-(Diethylamino)-1-{4-[3-(diethylamino)-2-hydroxypropoxy]phenoxy}propan-2-ol
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Overview
Description
3-(Diethylamino)-1-{4-[3-(diethylamino)-2-hydroxypropoxy]phenoxy}propan-2-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple diethylamino and hydroxypropoxy groups attached to a phenoxy backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)-1-{4-[3-(diethylamino)-2-hydroxypropoxy]phenoxy}propan-2-ol typically involves the reaction of boron(III) subphthalocyanine chloride with 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol and 2,3-bis[3-(diethylamino)phenoxy]propan-1-ol in toluene . This reaction yields the corresponding axially substituted boron(III) subphthalocyanine compounds, which are then characterized by standard spectroscopy methods.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(Diethylamino)-1-{4-[3-(diethylamino)-2-hydroxypropoxy]phenoxy}propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of diethylamino and hydroxypropoxy groups, which are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases such as sodium hydride and sodium amide . These reagents facilitate the deprotonation of the hydroxy groups, leading to the formation of reactive intermediates that can undergo further transformations.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(Diethylamino)-1-{4-[3-(diethylamino)-2-hydroxypropoxy]phenoxy}propan-2-ol has a wide range of applications in scientific research. It is used in the synthesis of novel subphthalocyanine compounds, which have unique electropolymerization properties
In addition, this compound is used as a building block in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-1-{4-[3-(diethylamino)-2-hydroxypropoxy]phenoxy}propan-2-ol involves its interaction with specific molecular targets and pathways. The diethylamino groups in the molecule can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds:
- 1-Propanol, 3-(diethylamino)-
- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol
Uniqueness: 3-(Diethylamino)-1-{4-[3-(diethylamino)-2-hydroxypropoxy]phenoxy}propan-2-ol is unique due to its multiple diethylamino and hydroxypropoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and make it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C20H36N2O4 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-(diethylamino)-3-[4-[3-(diethylamino)-2-hydroxypropoxy]phenoxy]propan-2-ol |
InChI |
InChI=1S/C20H36N2O4/c1-5-21(6-2)13-17(23)15-25-19-9-11-20(12-10-19)26-16-18(24)14-22(7-3)8-4/h9-12,17-18,23-24H,5-8,13-16H2,1-4H3 |
InChI Key |
CSLQEEQKFLCTKP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COC1=CC=C(C=C1)OCC(CN(CC)CC)O)O |
Origin of Product |
United States |
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